

Application Notes and Protocols: Solid-Phase Synthesis of N-Docosahexaenoyl Glycine

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Compound of Interest

Compound Name: Docosahexaenoyl glycine

Cat. No.: B183391

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are an emerging class of endogenous lipid signaling molecules with diverse biological activities. Among these, N-**docosahexaenoyl glycine** (DHA-Gly) is of significant interest due to its neuroactive properties, stemming from the conjugation of the essential omega-3 fatty acid, docosahexaenoic acid (DHA), with the amino acid glycine. DHA-Gly has been identified as a novel endogenous lipid that may play a role in neuroinflammation and pain signaling.[1][2] Its synthesis is crucial for further investigation into its physiological functions and therapeutic potential.

Solid-phase synthesis offers a robust and efficient method for the preparation of N-acyl amino acids, allowing for simplified purification and high yields. This document provides a detailed protocol for the solid-phase synthesis of N-**docosahexaenoyl glycine**, intended for researchers in chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of N-**docosahexaenoyl glycine** based on established protocols for similar N-acyl amino acids.[3]

| Step | Parameter | Value/Range | Notes |
|--------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Resin Loading | Initial Glycine Loading | 0.5 - 1.0 mmol/g | Using pre-loaded Fmoc-Gly-Wang resin is recommended for consistency. |
| Fmoc Deprotection | Reaction Time | 15 - 30 minutes | Completeness can be monitored using a Kaiser test. |
| Reagent | 20% Piperidine in DMF | --- | |
| DHA Coupling | Reagent Equivalents (DHA: Coupling Agent: Base) | 2-4 eq : 2-4 eq : 4-8 eq | HATU/HBTU with DIPEA or DIC/HOBt are common coupling systems. |
| Reaction Time | 2 - 12 hours | Reaction can be monitored for completion using the Kaiser test (disappearance of blue color). | |
| Overall Yield (Coupling) | >75% | Based on similar long-chain fatty acid conjugations. | |
| Cleavage | Reagent | TFA/TIS/H ₂ O (95:2.5:2.5) | TIS and water act as scavengers to prevent side reactions. |
| Reaction Time | 2 - 4 hours | --- | |
| Purification | Method | Preparative RP-HPLC | --- |
| Final Purity | >95% | As determined by analytical RP-HPLC and mass spectrometry. | |

Overall Yield

50-70%

Calculated from the
initial resin loading.

Experimental Protocols

This protocol details the manual solid-phase synthesis of N-**docosahexaenoyl glycine** starting from Fmoc-Gly-Wang resin.

Materials and Reagents

- Fmoc-Gly-Wang resin (0.7 mmol/g loading)
- Docosahexaenoic acid (DHA)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water
- Methanol (MeOH)
- Diethyl ether, cold
- Solid-phase synthesis vessel

- Shaker/rocker
- HPLC system (analytical and preparative)

Step 1: Resin Swelling and Preparation

- Place Fmoc-Gly-Wang resin (e.g., 1.0 g, 0.7 mmol) in a solid-phase synthesis vessel.
- Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
- After swelling, drain the DMF.

Step 2: Fmoc Deprotection

- To the swollen resin, add a solution of 20% piperidine in DMF (10 mL per gram of resin).
- Agitate the mixture at room temperature for 20 minutes.
- Drain the solution.
- Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to remove residual piperidine.
- A small sample of the resin can be taken to perform a Kaiser test to confirm the presence of free primary amines. A positive test will result in a deep blue color.

Step 3: Docosaheptaenoic Acid (DHA) Coupling

- In a separate flask, dissolve DHA (2.5 equivalents relative to resin loading, e.g., 1.75 mmol, 575 mg) and HOBt (2.5 eq., 1.75 mmol, 268 mg) in DMF (10 mL).
- Cool the solution in an ice bath and add DIC (2.5 eq., 1.75 mmol, 275 μ L).
- Allow the activation to proceed for 10-15 minutes.
- Add the activated DHA solution to the deprotected resin.
- Add DIPEA (5.0 eq., 3.5 mmol, 610 μ L) to the resin slurry.

- Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using the Kaiser test; the test should be negative (yellow/colorless beads) upon completion.
- Once the coupling is complete, drain the reaction solution.
- Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).
- Dry the resin under vacuum.

Step 4: Cleavage and Deprotection

- Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a fume hood.
- Agitate the mixture at room temperature for 2 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with a small volume of fresh TFA (2 x 2 mL).
- Combine the filtrates and concentrate the solution under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
- Precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL).
- Collect the precipitate by centrifugation or filtration.
- Wash the precipitate with cold diethyl ether and dry under vacuum.

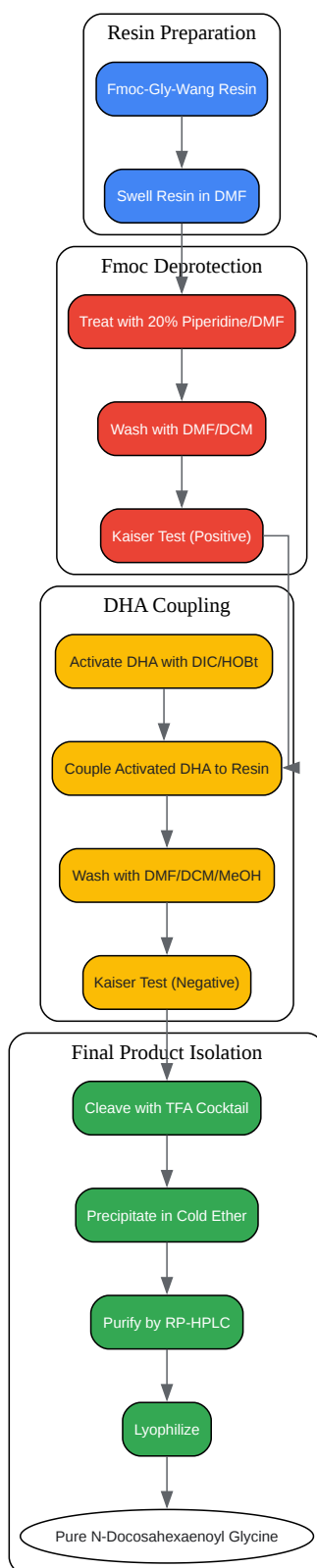
Step 5: Purification

- Dissolve the crude **N-docosahexaenoyl glycine** in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase for HPLC.

- Purify the product using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column.
- A typical gradient could be water and acetonitrile, both containing 0.1% TFA.
- Collect the fractions containing the pure product, as determined by analytical HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain N-**docosahexaenoyl glycine** as a solid.

Visualizations

Experimental Workflow

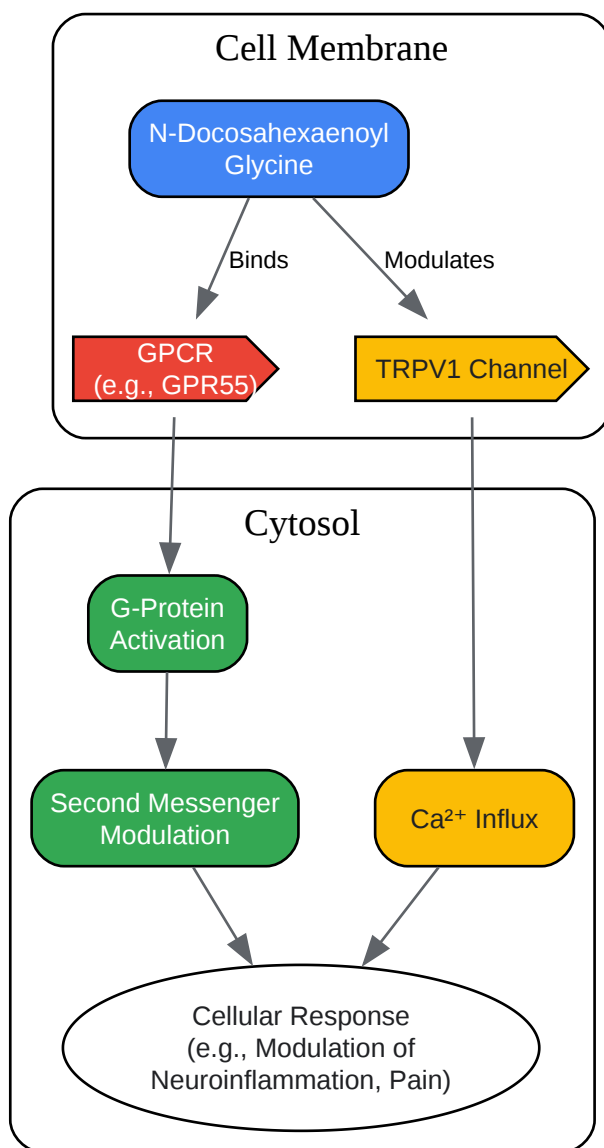


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Caption: Workflow for the solid-phase synthesis of N-docosahexaenoyl glycine.

Signaling Pathway of N-Acyl Amino Acids

N-docosahexaenoyl glycine belongs to the class of N-acyl amino acids which are known to interact with several cellular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[1]



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